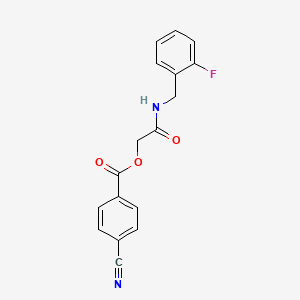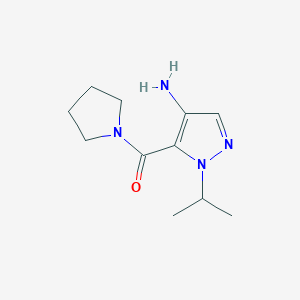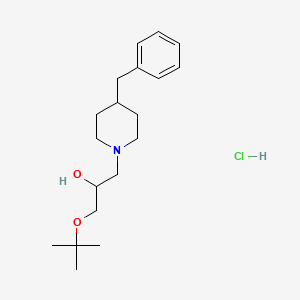
1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride is a chemical compound used in scientific research for its potential therapeutic applications. It is a selective dopamine D3 receptor antagonist and has been studied for its potential use in the treatment of addiction, schizophrenia, and other mental health disorders.
Applications De Recherche Scientifique
1. Radical Intermediates in Thermolysis
- Research shows the role of similar compounds in the formation of radical intermediates during thermolysis processes. For example, Dolenc and Plesničar (1997) investigated the thermolysis of tert-butylperoxy)iodanes, which parallels the chemical structure of the compound , highlighting the formation of radical intermediates (Dolenc & Plesničar, 1997).
2. Structural Studies in Organic Chemistry
- Anderson et al. (1984) studied the crystal structures of fungicidal azolylmethanes, including compounds with benzyl and tert-butyl groups. This research is relevant as it involves structural analysis of organic compounds that are structurally related to 1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride (Anderson et al., 1984).
3. Generation of Carbon-Centered Radicals
- Ochiai et al. (1996) discussed the generation of iodine-centered radicals at room temperature, which is closely related to the chemical reactions and properties of this compound (Ochiai et al., 1996).
4. Antimicrobial Agent Synthesis
- Doraswamy and Ramana (2013) focused on the synthesis of substituted phenyl azetidines as potential antimicrobial agents, which highlights the potential application of similar compounds in pharmaceutical research (Doraswamy & Ramana, 2013).
5. Protective Group Synthesis in Organic Chemistry
- The research by Ochiai and Sueda (2004) on the tetrahydrofuranylation of alcohols is relevant as it demonstrates the application of similar compounds in the synthesis of protective groups in organic chemistry (Ochiai & Sueda, 2004).
6. Studies on Semiquinone Radicals
- Valgimigli et al. (2008) investigated the unusual reactions of semiquinone radicals with molecular oxygen, which is relevant to understanding the reactive nature of similar compounds (Valgimigli et al., 2008).
7. TEMPO-Catalyzed Oxidation Systems
- The work by Xiao‐Qiang Li and Chi Zhang (2009) on TEMPO-catalyzed alcohol oxidation systems using recyclable hypervalent iodine reagents is pertinent, as it shows applications in environmentally friendly oxidation reactions (Li & Zhang, 2009).
Propriétés
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-19(2,3)22-15-18(21)14-20-11-9-17(10-12-20)13-16-7-5-4-6-8-16;/h4-8,17-18,21H,9-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDASOFROXGJQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCC(CC1)CC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2479511.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2479513.png)
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2479514.png)
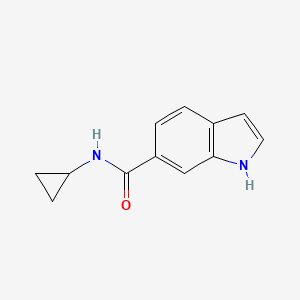
![2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2479521.png)

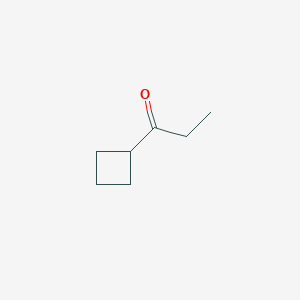
![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)
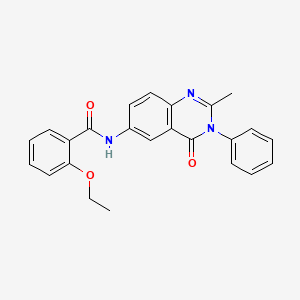
![Tert-butyl 4-{[(4-methylidenecyclohexyl)carbamoyl]methyl}piperidine-1-carboxylate](/img/structure/B2479527.png)

